2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorobenzenesulfonyl group and a pyrimidine ring, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Fluorobenzenesulfonyl Group: The piperazine ring is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorobenzenesulfonyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting appropriate precursors such as 2,4-diaminopyrimidine with methyl iodide.
Coupling Reaction: The final step involves coupling the substituted piperazine with the pyrimidine ring under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorobenzenesulfonyl group.
Scientific Research Applications
2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline
- 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a fluorobenzenesulfonyl group with a piperazine and pyrimidine ring system makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22FN5O2S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C21H22FN5O2S/c1-16-15-20(24-17-7-3-2-4-8-17)25-21(23-16)26-11-13-27(14-12-26)30(28,29)19-10-6-5-9-18(19)22/h2-10,15H,11-14H2,1H3,(H,23,24,25) |
InChI Key |
LESITXKGGUTDSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)NC4=CC=CC=C4 |
Origin of Product |
United States |
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